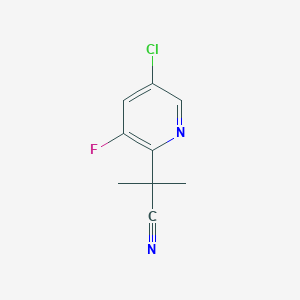

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile

Description

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile (CAS: 1604818-07-6) is a pyridine derivative featuring a chloro-fluoro-substituted aromatic ring and a nitrile-containing alkyl side chain. Structurally, the compound consists of a pyridine core with chlorine and fluorine substituents at the 5- and 3-positions, respectively, and a 2-methylpropanenitrile group at the 2-position. This configuration confers unique electronic and steric properties, making it a candidate for applications in agrochemical or pharmaceutical synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous pyridine derivative syntheses in the literature . It is characterized by high purity (98%) and stability under standard storage conditions, as noted in analytical catalogs .

Properties

IUPAC Name |

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2/c1-9(2,5-12)8-7(11)3-6(10)4-13-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPIKUAXTOTLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=C(C=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-chloro-2,3-difluoropyridine with acetonitrile under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile exhibit promising anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various pyridine derivatives for their cytotoxic effects against a panel of cancer cell lines. The results demonstrated that certain derivatives, including those with similar structural motifs, showed significant inhibition of cell proliferation, with IC50 values indicating potent activity against specific tumor types.

Mechanism of Action

The mechanism by which this compound may exert its anticancer effects is hypothesized to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, it may interfere with pathways critical for nucleotide synthesis, thereby hindering cancer cell growth.

Antimicrobial Applications

Antibacterial Properties

Recent investigations into the antimicrobial efficacy of nitrile compounds have revealed that 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study: Efficacy Against MRSA

A specific study focused on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an MIC value significantly lower than many conventional treatments, highlighting its potential as a novel therapeutic agent for resistant bacterial infections.

Synthetic Applications

Role as a Building Block

In synthetic organic chemistry, 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile serves as a valuable intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it suitable for creating diverse pharmacophores.

Example Synthesis Pathway

The synthesis typically involves the reaction of 5-chloro-3-fluoropyridine with acetonitrile under specific conditions to yield the desired nitrile product. This method has been optimized for yield and purity, facilitating its use in further chemical reactions.

Data Summary Table

| Application Type | Activity/Effect | Remarks |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cells | IC50 values indicate potent activity |

| Antimicrobial | Effective against MRSA | MIC values lower than established antibiotics |

| Synthetic Intermediate | Useful for synthesizing complex molecules | Facilitates diverse chemical transformations |

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridine Series

The compound shares structural similarities with other pyridine-based derivatives, differing primarily in substituent positions and functional groups. Key analogues include:

| Compound Name | Substituent Positions | Functional Group | Purity | Application |

|---|---|---|---|---|

| 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile | 5-Cl, 3-F | Nitrile | 98% | Not specified |

| (5-Chloro-3-fluoropyridin-2-yl)methanol | 5-Cl, 3-F | Alcohol | 96% | Not specified |

| (3-Chloro-5-fluoropyridin-2-yl)methanol | 3-Cl, 5-F | Alcohol | 95% | Not specified |

| (6-Chloro-3-fluoropyridin-2-yl)methanol | 6-Cl, 3-F | Alcohol | 98% | Not specified |

- Substituent Position Effects: The 5-Cl, 3-F configuration in the target compound contrasts with positional isomers like (3-Chloro-5-fluoropyridin-2-yl)methanol. Such variations influence electronic properties and reactivity; for example, electron-withdrawing groups (Cl, F) at the 3- and 5-positions enhance the pyridine ring’s electrophilicity, facilitating nucleophilic attacks .

Comparison with Triazine-Based Compounds

Procyazine (CAS: 32889-48-8), a triazine herbicide, provides a contrasting example of nitrile-containing agrochemicals:

| Compound Name | Core Structure | Substituents | Functional Groups | Application |

|---|---|---|---|---|

| Procyazine | Triazine | 4-Cl, 6-cyclopropylamino | Nitrile, Triazine | Herbicide |

| Target Compound | Pyridine | 5-Cl, 3-F | Nitrile | Not specified |

- Structural Divergence : Procyazine’s triazine core (C₃H₃N₃) enables broad-spectrum herbicidal activity by inhibiting photosynthesis, whereas the pyridine core of the target compound may target different biological pathways .

- Functional Group Role: Both compounds feature nitrile groups, which enhance metabolic stability. However, procyazine’s additional cyclopropylamino group introduces steric bulk, likely contributing to its selective herbicidal action .

Biological Activity

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile, a compound with the CAS number 1604818-07-6, is notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

- Molecular Formula : C9H8ClFN2

- Molecular Weight : 198.63 g/mol

- IUPAC Name : 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile

The biological activity of 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structure suggests potential inhibitory effects on certain enzymes due to the presence of the pyridine ring and nitrile group.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile exhibit significant antimicrobial properties. This activity is often evaluated using standard assays such as the disk diffusion method and minimum inhibitory concentration (MIC) tests.

- Anticancer Potential : Research indicates that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction or cell cycle arrest in cancer cells.

- Neuropharmacological Effects : There is emerging evidence that compounds containing pyridine rings can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

Toxicological Profile

The safety profile of 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile has not been extensively studied; however, related compounds have shown low toxicity in preliminary assessments. Standard protocols for evaluating cytotoxicity and genotoxicity are recommended for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.